IDO Inhibition Potential: Class-Level Inference from Patent SAR Data
The compound's structural class (pyridazine-based IDO inhibitors) is noted for potent enzymatic modulation. A closely related analog from the same patent family, (3r,6r)-6-[(2s)-butan-2-yl]-3-(2,3-dihydro-1h-inden-2-yloxy)-pyridazine, is explicitly cited for its IDO inhibitory activity [1], suggesting that the 3-(2,3-dihydro-1H-inden-2-yloxy) group is a key pharmacophore. However, a direct, published IC50 value for the specific target compound 3-(2,3-dihydro-1H-inden-2-yloxy)-6-methylpyridazine could not be verified in accessible authoritative databases.
| Evidence Dimension | IDO inhibitory activity |
|---|---|
| Target Compound Data | Not publicly verified |
| Comparator Or Baseline | (3r,6r)-6-[(2s)-butan-2-yl]-3-(2,3-dihydro-1h-inden-2-yloxy)-pyridazine (explicitly cited for IDO activity in patent US2016/0060237) |
| Quantified Difference | Not calculable due to missing target compound data |
| Conditions | Human IDO enzyme assay (class-level context) |
Why This Matters
This class-level inference points to the 2,3-dihydro-1H-inden-2-yloxy group as a critical pharmacophoric element for IDO engagement, providing a structural rationale for exploring this compound's potential, but does not substitute for direct quantitative evidence.
- [1] Patent Application US 2016/0060237 A1. IDO INHIBITORS. Inventors: James Aaron Balog, Audris Huang, Bin Chen, Libing Chen, Weifang Shan. Publication date: March 3, 2016. View Source
